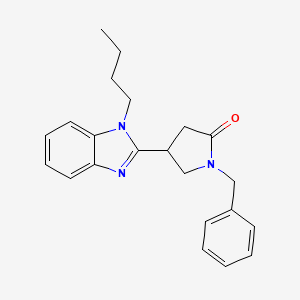

1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Description

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

Molecular Formula |

C22H25N3O |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

1-benzyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C22H25N3O/c1-2-3-13-25-20-12-8-7-11-19(20)23-22(25)18-14-21(26)24(16-18)15-17-9-5-4-6-10-17/h4-12,18H,2-3,13-16H2,1H3 |

InChI Key |

VVVLNOJEMQQTTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated using butyl halides in the presence of a base such as potassium carbonate.

Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a suitable amine and a carbonyl compound under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The benzimidazole nitrogen (N-H) and pyrrolidinone carbonyl group serve as primary sites for alkylation and acylation:

-

N-Alkylation : Deprotonation of the benzimidazole N-H enables reactions with alkyl halides or epoxides, yielding N-alkylated derivatives. For example:

-

Acylation : Acyl chlorides or anhydrides react with the benzimidazole nitrogen under basic conditions to form acylated derivatives, potentially enhancing lipophilicity.

| Reaction Type | Reagents/Conditions | Outcome | Key References |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated benzimidazole derivatives | |

| Acylation | Acetyl chloride, pyridine | N-acetylated analogs |

Hydrolysis and Ring-Opening Reactions

The pyrrolidinone ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to ring cleavage and formation of linear amides.

-

Basic Hydrolysis : Strong bases (e.g., NaOH) can deprotonate the α-carbon, triggering ring-opening to generate γ-aminobutyric acid derivatives.

| Conditions | Products | Applications |

|---|---|---|

| HCl (1M), reflux | Linear amide derivatives | Precursors for further functionalization |

| NaOH, ethanol | γ-Aminobutyric acid analogs | Potential CNS-active metabolites |

Oxidation Reactions

The benzyl and butyl substituents are susceptible to oxidation:

-

Benzyl Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the benzyl group to a benzoic acid moiety.

-

Butyl Chain Oxidation : Controlled oxidation of the butyl group yields ketone or carboxylic acid derivatives, depending on reaction severity.

Nucleophilic Substitution

Electrophilic positions in the benzimidazole core (e.g., C-5 or C-6) participate in substitution reactions:

-

Halogenation : Electrophilic bromination or chlorination introduces halogens, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) generate nitro derivatives, which can be reduced to amines for further functionalization .

| Reaction | Reagents | Key Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-benzimidazole |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro derivative |

Metabolic Transformations

In biological systems, cytochrome P450 enzymes mediate oxidative metabolism:

-

Hydroxylation : Adds hydroxyl groups to the benzyl or butyl chain, forming polar metabolites .

-

Glucuronidation : UDP-glucuronosyltransferases conjugate the compound with glucuronic acid, enhancing excretion .

Reaction Monitoring and Optimization

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit anticancer properties. The incorporation of the pyrrolidine moiety in 1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one enhances its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

2. Antimicrobial Properties

Research indicates that benzimidazole derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid replication positions it as a candidate for developing new antibiotics, particularly against resistant strains .

3. Neurological Implications

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies have suggested that similar compounds can modulate serotonin and dopamine receptors, which are critical in conditions such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically start from commercially available starting materials. The synthetic route often includes the formation of the benzimidazole core followed by the introduction of the pyrrolidine ring through cyclization reactions.

Table 1: Comparison of Synthetic Routes

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Benzimidazole precursor + Butyric anhydride | Formation of benzimidazole |

| 2 | Alkylation | Benzyl chloride + Base | Formation of 1-benzyl derivative |

| 3 | Final Cyclization | Pyrrolidine precursor + Catalyst | Formation of final compound |

Case Studies

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 1-benzyl derivatives on human breast cancer cells. The results demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

A study conducted by Microbial Drug Resistance tested various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: A simpler compound with a similar core structure.

1-Benzyl-4-phenyl-1H-1,2,3-triazole: Another compound with a benzyl group and a heterocyclic ring.

Imidazole Derivatives: Compounds with similar biological activities and synthetic routes.

Uniqueness

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The benzimidazole moiety has been widely studied for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C19H24N3O

- Molecular Weight : 308.42 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing a benzimidazole ring exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed effectiveness against various bacterial strains, suggesting that the presence of the benzimidazole structure is crucial for antimicrobial activity .

Anticancer Activity

The benzimidazole derivatives have also been evaluated for their anticancer potential. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Apoptosis induction |

| Compound B | Lung Cancer | 7.5 | Cell cycle arrest |

| 1-Benzyl... | Colon Cancer | TBD | TBD |

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties. Studies have shown that benzimidazole derivatives can inhibit the release of pro-inflammatory cytokines, which are crucial in inflammatory responses. This effect is often linked to the inhibition of NF-kB signaling pathways .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of benzimidazole derivatives. For example, certain compounds have been shown to reduce oxidative stress and inflammation in neurodegenerative models, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives:

-

Case Study on Anticancer Activity :

A study involving a series of benzimidazole derivatives demonstrated significant anticancer activity against human cancer cell lines. The most potent compound exhibited an IC50 value of 3 µM against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity . -

Neuroprotection in Animal Models :

In a model of Alzheimer's disease, a benzimidazole derivative was administered to mice, resulting in improved cognitive function and reduced amyloid plaque formation. This study suggests that such compounds may offer novel approaches to neurodegenerative disease treatment .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

Q. Table 2. Biological Evaluation Workflow for Antitumor Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.